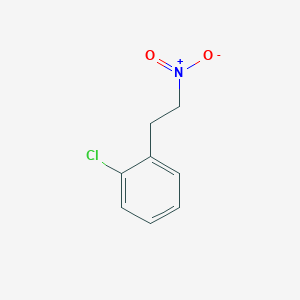

1-Chloro-2-(2-nitroethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-chloro-2-(2-nitroethyl)benzene |

InChI |

InChI=1S/C8H8ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-4H,5-6H2 |

InChI Key |

XEWJLBPWTJKENF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Chloro 2 2 Nitroethyl Benzene

Precursor-Based Synthesis Routes

The construction of 1-Chloro-2-(2-nitroethyl)benzene is often achieved by modifying existing benzene-ring precursors through carefully selected reaction sequences. The choice of route depends on the availability of starting materials and the desired efficiency of the synthesis.

Ortho-Chlorination Approaches

A theoretical synthetic route to this compound involves the direct chlorination of (2-nitroethyl)benzene. In electrophilic aromatic substitution, the directing effect of the substituent group is paramount. The (2-nitroethyl) group, -CH₂CH₂NO₂, presents a complex case. It consists of an ethyl spacer, which is an alkyl group, and a terminal nitro group.

Alkyl groups are generally weak activating groups and ortho-, para- directors. masterorganicchemistry.com Conversely, the nitro group is strongly deactivating due to its powerful electron-withdrawing inductive and resonance effects. libretexts.orgmsu.edu When attached to the ethyl side chain, the nitro group's deactivating inductive effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to benzene itself. msu.edu

Nitroethylation Protocols

A more common and efficient strategy for synthesizing this compound is through the nitroethylation of a chlorobenzene-derived precursor. This pathway typically begins with 2-chlorobenzaldehyde (B119727). The key transformation is the Henry reaction (also known as a nitro-aldol reaction), which forms a carbon-carbon bond between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org

The process involves two main steps:

Henry Reaction: 2-Chlorobenzaldehyde is reacted with nitromethane (B149229) in the presence of a base. This reaction forms a β-nitro alcohol intermediate, 1-(2-chlorophenyl)-2-nitroethanol. wikipedia.orgscirp.org

Reductive Deoxygenation/Reduction: The intermediate from the Henry reaction can be converted to the final product through two main pathways.

Dehydration and Reduction: The β-nitro alcohol can be dehydrated to form the corresponding nitroalkene, 1-chloro-2-(2-nitroethenyl)benzene. organic-chemistry.orgchemicalbook.com Subsequent selective reduction of the carbon-carbon double bond of the nitroalkene, for instance using sodium borohydride, yields the target compound, this compound. psu.edu

Direct Reduction: While more complex, methods for the direct reduction of the β-nitro alcohol to the nitroalkane could also be envisioned.

The following table summarizes a typical reaction scheme for this protocol.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Notes |

| 1 | 2-Chlorobenzaldehyde | Nitromethane, Base (e.g., NaOH, Et₃N) | 1-(2-Chlorophenyl)-2-nitroethanol | The classical Henry Reaction. wikipedia.org |

| 2a | 1-(2-Chlorophenyl)-2-nitroethanol | Dehydrating agent (e.g., Ac₂O) | 1-Chloro-2-(2-nitroethenyl)benzene | Forms the nitroalkene intermediate. |

| 2b | 1-Chloro-2-(2-nitroethenyl)benzene | Reducing agent (e.g., NaBH₄) | This compound | Selective reduction of the C=C bond. psu.edu |

Ring-Forming Reactions Yielding the Benzene Core

While less common for simple substituted benzenes, it is theoretically possible to construct the substituted aromatic ring itself from acyclic precursors. Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes are a powerful tool for this purpose. nih.gov In such a strategy, three alkyne components are cyclized to form a benzene ring. To control the substitution pattern (chemoselectivity), this often involves using a diyne (two alkyne units connected by a tether) and a separate alkyne. nih.gov

For the synthesis of this compound, a hypothetical route could involve the cycloaddition of a diyne with an alkyne bearing a chloro or a precursor to the nitroethyl group. However, controlling the regiochemistry to achieve the specific 1,2-substitution pattern is a significant challenge. nih.gov Another approach involves photochemical cycloadditions, which can be initiated by sunlight for arenes with both electron-donor and electron-acceptor substituents, offering a route to complex carbon skeletons. ias.ac.in These ring-forming strategies are generally reserved for more complex targets where traditional substitution methods are not feasible.

Advanced Catalytic Methods in Synthesis

Modern synthetic chemistry offers advanced catalytic systems that can improve the efficiency, selectivity, and environmental profile of reactions.

Transition Metal-Catalyzed Coupling in Precursor Formation

Transition metal catalysis can be employed to construct key precursors. For instance, a Catellani-type reaction, which utilizes palladium/norbornene cooperative catalysis, allows for the ortho C-H functionalization of aryl halides. researchgate.net This could be envisioned for building a more complex precursor prior to the introduction of the nitroethyl side chain.

Another plausible strategy involves a cross-coupling reaction. For example, a Heck or Suzuki coupling could be used to form the carbon-carbon bond of the ethyl side chain. A hypothetical Suzuki coupling might involve the reaction of an ortho-chlorophenylboronic acid derivative with a vinyl halide bearing a nitro group. These methods offer a high degree of control over the formation of specific isomers but may require the synthesis of complex coupling partners.

Organocatalytic Approaches to Nitroethylation

The key nitroethylation step (Henry reaction) has been significantly advanced through the use of organocatalysis. Organocatalysts are small, metal-free organic molecules that can catalyze reactions with high efficiency and, crucially, high enantioselectivity. lookchem.commdpi.com This is particularly important if a specific stereoisomer of the product is desired.

For the Henry reaction between aromatic aldehydes and nitromethane, several classes of organocatalysts have proven effective:

Cinchona Alkaloid Derivatives: Catalysts derived from natural products like quinine, often modified to include a thiourea (B124793) group, are highly effective. These catalysts act as bifunctional systems, using a basic site (e.g., a tertiary amine) to deprotonate the nitromethane and a hydrogen-bond-donating group (the thiourea) to activate the aldehyde. lookchem.commdpi.com

Chiral Amino Alcohols and Complexes: Chiral β-amino alcohols can be used directly or as ligands in metal complexes (e.g., with copper(II) acetate) to catalyze the asymmetric Henry reaction. mdpi.comacs.org These systems can provide the desired β-nitro alcohol products in high yields and with excellent enantiomeric purity. mdpi.com

The table below presents examples of organocatalytic systems used for the Henry reaction with substituted aromatic aldehydes, demonstrating the high levels of yield and enantioselectivity achievable.

| Catalyst Type | Example Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchona-derived Thiourea | Novel Cinchona-Thiourea Catalyst | Aromatic Aldehydes | High | High |

| Chiral Bis(β-Amino Alcohol)-Cu(II) | L4-Cu(OAc)₂ Complex | Substituted Aromatic Aldehydes | up to >99 | up to 94.6 |

| Chiral N,N'-Dioxide/Cu(I) | Bipyridine N,N'-Dioxide-Cu(I) | Aromatic Aldehydes | up to 99 | up to 97 |

These advanced catalytic methods represent the cutting edge of synthetic strategy, offering mild, efficient, and highly selective routes to compounds like this compound. mdpi.comacs.org

Green Chemistry Principles in Synthetic Optimization

The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the process. Key areas of optimization include the use of sustainable solvent systems and the enhancement of reaction efficiency through high atom economy and advanced catalytic methods.

Traditional Henry reactions often utilize volatile organic solvents (VOCs) which pose environmental and health risks. Modern synthetic protocols are increasingly shifting towards solvent-free conditions or the use of environmentally benign alternatives.

Solvent-Free Conditions: The Henry reaction to produce nitroalcohols can be effectively conducted without any solvent. acs.orgrsc.org These solvent-free conditions (SolFC) are often facilitated by the use of heterogeneous or supported catalysts, such as Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), which can be easily recovered and reused. tandfonline.comresearchgate.net Another approach involves using a dual catalytic system, for example, a mineral base like potassium hydroxide (B78521) combined with a surfactant such as Triton-X or poly(ethylene glycol) (PEG), which can promote the reaction under homogeneous, solvent-free conditions with high conversion rates. acs.org Grinding techniques using a mortar and pestle with a mild Lewis base catalyst like imidazole (B134444) also represent a viable solvent-free method. tandfonline.com

Environmentally Benign Solvents: When a solvent is necessary, water is a highly desirable green alternative. The Henry reaction can be performed in aqueous media, often with the aid of a surfactant like cetyltrimethylammonium chloride (CTACl) to overcome the poor water solubility of the reactants. organic-chemistry.org This method offers mild reaction conditions, simplified procedures, and avoids the use of large excesses of nitroalkane. organic-chemistry.org Other green solvents that have been successfully used for Henry reactions include tert-butyl methyl ether (TBME) and 2-Methyltetrahydrofuran (2-MeTHF), which are considered more environmentally friendly than many traditional solvents. rsc.orgrsc.org

The choice of solvent system can significantly impact reaction efficiency and the environmental impact of the synthesis.

Table 1: Comparison of Different Solvent Systems for Henry Reactions

| Solvent System | Catalyst/Additive | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Solvent-Free | PS-BEMP (supported base) | Reduced waste, easy catalyst recovery, high yields. | May require specific catalysts; potential for high viscosity. | tandfonline.comresearchgate.net |

| Solvent-Free | KOH / Triton-X (surfactant) | Inexpensive reagents, no workup needed, high throughput. | Catalyst system may be complex; role of surfactant needs study. | acs.org |

| Water | NaOH / CTACl (surfactant) | Non-toxic, non-flammable, cost-effective, mild conditions. | Requires surfactant for insoluble reactants; catalyst may not be recyclable. | organic-chemistry.org |

| Water | Imidazole (recyclable catalyst) | Prevents side reactions, catalyst can be recycled with the aqueous phase. | Yields may be moderate. | tandfonline.com |

| Methanol | Coordination Polymer Complex | Good yields achieved in a polar protic solvent. | Methanol is a VOC with associated health risks. | researchgate.net |

| 2-MeTHF | Amberlyst A21 | Considered a "greener" solvent, good yields, heterogeneous catalyst. | May require slightly longer reaction times or heating. | rsc.org |

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%. scranton.edu Addition reactions, such as the Henry reaction, are fundamentally atom-economical.

In the synthesis of this compound from 2-chlorobenzaldehyde and nitroethane, the reactants combine directly to form the product, with all atoms from both molecules being incorporated.

Reaction: C₇H₅ClO + C₂H₅NO₂ → C₉H₁₀ClNO₃

This initial addition step exhibits 100% atom economy, as no atoms are lost as by-products. scranton.edu While a subsequent dehydration step to form the corresponding nitroalkene is common, the primary C-C bond-forming reaction itself is highly efficient in terms of atom utilization.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 |

| Nitroethane | C₂H₅NO₂ | 75.07 |

| Total Reactant Mass | 215.64 | |

| Product | Formula | Molecular Weight (g/mol) |

| This compound | C₉H₁₀ClNO₃ | 215.64 |

| Atom Economy (%) | (215.64 / 215.64) * 100 = 100% |

Heterogeneous Catalysts: Solid catalysts like Amberlyst A-21 or layered double hydroxides simplify product purification and allow for catalyst recycling, reducing waste. rsc.orgscirp.org

Chiral Metal Catalysts: Complexes of copper, zinc, or other metals with chiral ligands can be used to control the stereochemistry of the product, which is crucial in pharmaceutical applications. wikipedia.orgmdpi.com

Organocatalysts: Small organic molecules, such as imidazole or chiral amines, can effectively catalyze the reaction, avoiding the use of potentially toxic or expensive metals. tandfonline.com

Biocatalysts: Enzymes like lipases have shown the ability to catalyze the Henry reaction, offering high selectivity under mild, aqueous conditions. rsc.org

By optimizing the choice of catalyst, chemists can significantly reduce energy consumption, minimize the formation of side products (such as from the Cannizzaro reaction or dehydration), and shorten reaction times, all of which contribute to a more efficient and sustainable process. tandfonline.comorganic-chemistry.org

Scale-Up Considerations and Process Optimization Studies

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces several critical challenges that must be addressed through process optimization.

Key Scale-Up Considerations:

Heat Management: The Henry reaction is exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions, reduced selectivity, and safety hazards, especially when using nitroalkanes like nitromethane. cardiff.ac.uk Process optimization often involves careful control of reactant addition rates, efficient reactor cooling systems, or the use of flow chemistry.

Flow Chemistry: Continuous flow reactors offer a modern solution for scaling up exothermic and potentially hazardous reactions. By conducting the reaction in a small-volume, continuously flowing tube or channel, heat transfer is vastly improved, reaction parameters can be precisely controlled, and safety is enhanced. cardiff.ac.uk This allows for the use of higher temperatures to accelerate the reaction safely, leading to greater throughput.

Mixing and Mass Transfer: Ensuring that the reactants (2-chlorobenzaldehyde, nitroethane, and catalyst) are mixed efficiently is crucial for achieving consistent results and high yields on a large scale. In heterogeneous systems (e.g., with solid catalysts or in aqueous media), poor mixing can limit the reaction rate.

Downstream Processing: Isolation and purification of the final product must be efficient and scalable. This involves optimizing extraction, crystallization, and filtration steps to maximize product recovery and purity while minimizing solvent use and waste generation.

Catalyst Recovery and Reuse: For the process to be economically viable and environmentally sound, the catalyst should ideally be recoverable and reusable over many cycles without significant loss of activity. rsc.org This is a major advantage of heterogeneous and supported catalysts, where the catalyst can be removed by simple filtration. tandfonline.com

Process optimization studies for Henry reactions typically involve a systematic investigation of various parameters to find the optimal conditions for yield, purity, and throughput. researchgate.net These studies analyze the effects of catalyst loading, reaction temperature, solvent choice, and reactant concentration. For instance, studies have shown that increasing temperature can improve yield up to a certain point, after which side reactions may begin to dominate. researchgate.netmdpi.com Such detailed optimization is essential for developing a robust, safe, and cost-effective industrial process for the synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 2 2 Nitroethyl Benzene

Reactivity of the Aryl Chloride Moiety

The chlorine atom attached to the benzene (B151609) ring is the focal point for several key transformations, including nucleophilic substitutions, palladium-catalyzed cross-couplings, and radical reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established reaction class, but its efficiency is highly dependent on the electronic properties of the aromatic ring. libretexts.org Generally, aryl chlorides are resistant to nucleophilic attack unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglumenlearning.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglumenlearning.comyoutube.com

In the case of 1-Chloro-2-(2-nitroethyl)benzene, the nitro group is not directly conjugated with the aromatic ring. Instead, it is situated on the β-carbon of the ethyl side chain. Consequently, its electron-withdrawing influence on the aryl chloride is transmitted via an inductive effect, which is significantly weaker than the resonance effect observed in compounds like o-nitrochlorobenzene. youtube.comlibretexts.org While the 2-(2-nitroethyl) group does render the aromatic ring more electrophilic than unsubstituted chlorobenzene, this activation is modest. As a result, nucleophilic aromatic substitution on this compound is expected to be sluggish and would likely require harsh reaction conditions, such as high temperatures and strongly nucleophilic reagents, to proceed at a practical rate. libretexts.org The reactivity would be more comparable to that of o-chlorotoluene than to a ring-activated nitro-aryl halide. brainly.in

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a tetrahedral, resonance-stabilized carbanion intermediate (the Meisenheimer complex). lumenlearning.comlibretexts.org In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the aryl chloride position. However, the reactivity of aryl chlorides in these transformations is lower than that of the corresponding bromides or iodides, often necessitating specialized catalytic systems. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. libretexts.org For an ortho-substituted substrate like this compound, steric hindrance from the side chain can impede the reaction. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those based on biaryl scaffolds (e.g., XPhos, SPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃), is often required to promote the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond and facilitate the subsequent steps of the catalytic cycle. libretexts.org

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org This reaction traditionally uses a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The coupling of aryl chlorides can be challenging, but modern protocols have been developed using advanced palladium catalysts that can effect the transformation, sometimes even in the absence of a copper co-catalyst. organic-chemistry.orgnih.govresearchgate.net The choice of ligand and base is critical for achieving good yields with sterically hindered and electronically less reactive aryl chlorides. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.org It has become a cornerstone of modern synthesis due to its broad substrate scope. wikipedia.org The reaction is sensitive to steric hindrance at the ortho position. Successful coupling of this compound would likely require a robust catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Josiphos or Buchwald's biaryl phosphine ligands) and a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.orgacs.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to yield the arylamine product. libretexts.orgwikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical for Ar-Cl) | Key Challenge |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) with bulky phosphine ligands (e.g., XPhos) | C-Cl bond inertness, steric hindrance |

| Sonogashira | R-C≡CH | Pd(0)/Cu(I) with phosphine ligands | C-Cl bond inertness, potential for side reactions |

| Buchwald-Hartwig | R₂NH | Pd(0) with bulky phosphine ligands (e.g., Josiphos) | C-Cl bond inertness, steric hindrance |

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond in an aryl halide can undergo homolytic cleavage to generate an aryl radical, although this typically requires significant energy input, such as UV photolysis or high temperatures. wikipedia.orglibretexts.org This process is less common than the heterolytic pathways seen in ionic reactions. chemistrysteps.comyoutube.com The resulting aryl radical is a highly reactive intermediate that can participate in subsequent propagation steps. Given the presence of the nitroethyl side chain, other radical pathways, such as hydrogen abstraction from the benzylic position, might compete with direct cleavage of the C-Cl bond under radical conditions.

Transformations of the Nitroethyl Group

The nitroethyl side chain offers distinct reactivity, primarily centered on the nitro group itself and the adjacent α-carbon.

Reduction Reactions of the Nitro Group (e.g., to amine, hydroxylamine)

The reduction of the aliphatic nitro group to a primary amine is a fundamental transformation. A key consideration for this compound is the need for chemoselectivity to avoid the simultaneous reduction of the aryl chloride (hydrodehalogenation). commonorganicchemistry.com

Several methods are suitable for this selective reduction:

Metal/Acid Systems: The use of iron powder with an acid like HCl or acetic acid (Fe/AcOH) is a classic and effective method for selectively reducing nitro groups in the presence of aryl halides. tandfonline.comresearchgate.net Similarly, tin(II) chloride (SnCl₂) in an acidic medium provides a mild and selective reduction to the amine. commonorganicchemistry.com

Catalytic Hydrogenation: While standard catalytic hydrogenation with Pd/C is highly efficient for nitro reduction, it often leads to concurrent dehalogenation. commonorganicchemistry.com Using alternative catalysts like Raney Nickel can often circumvent this issue, preserving the C-Cl bond. commonorganicchemistry.com Other specialized catalysts and conditions, such as using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent, can also achieve the desired selectivity. organic-chemistry.org

Reduction to Hydroxylamine: Under controlled conditions, the nitro group can be partially reduced to the corresponding hydroxylamine. Reagents such as zinc dust in the presence of ammonium chloride are commonly used for this transformation on aliphatic nitro compounds. wikipedia.org

| Reagent/System | Product | Selectivity over Ar-Cl |

| Fe / HCl or AcOH | Primary Amine | High |

| SnCl₂ / HCl | Primary Amine | High |

| H₂ / Raney Ni | Primary Amine | Generally Good |

| H₂ / Pd/C | Primary Amine | Low (risk of dehalogenation) |

| Zn / NH₄Cl | Hydroxylamine | High |

Alkylation and Acylation Reactions of the Ethyl Chain

The ethyl chain itself can be a site of reaction. The protons on the carbon atom adjacent to the nitro group (the α-carbon) are acidic due to the strong electron-withdrawing nature of the nitro group. Treatment with a suitable, non-nucleophilic base can deprotonate this position to form a resonance-stabilized nitronate anion.

This nitronate anion is a potent nucleophile and can readily participate in C-C bond-forming reactions:

Alkylation: The nitronate can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This provides a straightforward method for extending the carbon chain.

Acylation: Reaction of the nitronate with acylating agents, such as acid chlorides or anhydrides, would lead to the formation of α-nitro ketones.

These reactions leverage the inherent reactivity of the nitroalkane functional group, allowing for further structural diversification of the molecule, independent of the reactivity at the aryl chloride position.

Cyclization Reactions Involving the Nitroethyl Group

The nitroethyl group in this compound is a versatile handle for the construction of heterocyclic systems, most notably indoles. A primary pathway for this transformation is reductive cyclization. Under reducing conditions, the nitro group is converted to an amine, which can then undergo an intramolecular nucleophilic attack on the benzylic carbon, followed by elimination, to form the indole (B1671886) ring. The presence of the chlorine atom at the 7-position of the resulting indole offers a valuable point for further functionalization.

One of the classical methods adaptable for this transformation is the Leimgruber-Batcho indole synthesis . While not directly reported for this compound, the general principle involves the reaction of a substituted 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532) to form a β-amino- or β-enamino-nitrostyrene, which then undergoes reductive cyclization to the indole. wikipedia.org

Another significant reaction involving the nitroethyl group is the Nef reaction . This reaction transforms a primary or secondary nitroalkane into a carbonyl compound under acidic or basic conditions. baranlab.orgyoutube.com For this compound, this would lead to the formation of 2-(2-chlorophenyl)acetaldehyde. The mechanism typically involves the formation of a nitronate salt, which is then hydrolyzed. baranlab.orgyoutube.com This transformation provides a pathway to aldehydes and ketones from nitroalkanes, expanding the synthetic utility of the title compound beyond cyclization reactions.

Electrophilic and Nucleophilic Behavior of the Aromatic Ring

The electronic nature of the substituents on the benzene ring of this compound dictates its behavior in electrophilic and nucleophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator, while the nitroethyl group is a deactivating, meta-directing group. This creates a complex interplay of directing effects.

Directed Ortho-Metalation Studies

Functionalization at Unsubstituted Positions (e.g., through radical pathways)

Radical cyclization reactions offer an alternative strategy for the functionalization of this compound, potentially leading to the formation of cyclic products through intermediates not accessible via ionic pathways. wikipedia.org These reactions are typically initiated by the generation of a radical, which can then undergo intramolecular addition to an unsaturated bond. For instance, a radical generated on the ethyl chain could potentially attack the aromatic ring. The regioselectivity of such cyclizations is governed by factors such as ring size of the transition state and the stability of the resulting radical.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is amenable to various intramolecular cyclization and rearrangement reactions, often leading to the formation of valuable heterocyclic scaffolds. As previously mentioned, the most prominent of these is the reductive cyclization to form 7-chloroindole. This transformation is a cornerstone in the synthesis of various biologically active compounds. acs.org

The conditions for such cyclizations can be varied, employing different reducing agents and catalysts to optimize the yield and selectivity. For example, palladium-catalyzed reductive cyclization of similar 2-nitrostyrene systems is a well-established method for indole synthesis.

While specific rearrangement pathways for this compound are not extensively documented, related structures can undergo rearrangements under certain conditions. For instance, the anionic Fries rearrangement of ortho-lithiated carbamates is a known process, although this is not directly applicable to the title compound without prior modification. uwindsor.ca The potential for skeletal rearrangements during cyclization or other transformations remains an area for further investigation.

Below is a table summarizing the key reactive sites and potential transformations of this compound.

| Reactive Site | Type of Reaction | Potential Products | Reagents and Conditions |

| Nitroethyl Group | Reductive Cyclization | 7-Chloroindole | Reducing agents (e.g., Fe/HCl, H₂/Pd) |

| Nitroethyl Group | Nef Reaction | 2-(2-Chlorophenyl)acetaldehyde | Acid or base hydrolysis |

| Aromatic Ring (C-3) | Directed Ortho-Metalation | 3-Substituted derivatives | Organolithium reagents (e.g., n-BuLi) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substitution of Chlorine | Strong nucleophiles, often with activation |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substitution at various positions | Electrophiles with acid catalysts |

| Entire Molecule | Intramolecular Cyclization | 7-Chloroindole and other heterocycles | Various, including reductive and radical conditions |

Derivatization and Advanced Functionalization of 1 Chloro 2 2 Nitroethyl Benzene

Synthesis of Nitroaromatic Derivatives

The nitro group is a highly versatile functional group that can be transformed into a wide array of other functionalities, making it a key handle for molecular elaboration.

The nitro group of 1-Chloro-2-(2-nitroethyl)benzene is a valuable precursor for the synthesis of various heterocyclic systems. The high reactivity of nitroalkanes and their derivatives allows them to participate in numerous cyclization reactions. rsc.org One of the most common strategies involves the reductive cyclization of the nitro group with a suitably placed internal or external nucleophile.

For instance, intramolecular cyclization can be induced by first modifying the ethyl spacer to introduce a nucleophilic group. The resulting intermediate can then undergo cyclization upon reduction of the nitro group. Another powerful method is the use of nitroalkenes, which can be generated in situ from this compound, in cycloaddition reactions. rsc.org These reactions, such as [3+2] cycloadditions, can lead to the formation of complex five-membered heterocycles. rsc.org

| Reaction Type | Reagents and Conditions | Product Class |

| Reductive Cyclization | 1. Functionalization of ethyl chain; 2. Reducing agent (e.g., Zn/AcOH, H₂/Pd) | Indoles, Quinolines |

| [3+2] Cycloaddition | Base (to form nitroalkene), Dipolarophile | Pyrrolidines, Isoxazolidines |

| Domino Reactions | Michael initiator, Electrophile | Polycyclic heterocycles |

This table presents potential reaction pathways for the synthesis of heterocyclic compounds from this compound based on established methods for nitroalkanes.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for pharmaceuticals, dyes, and agrochemicals. chemrxiv.org The reduction of this compound would yield 2-(2-chloro-2-phenylethyl)aniline.

Several methods are available for this reduction, each with its own advantages in terms of selectivity and reaction conditions. Catalytic hydrogenation using reagents like H₂ over a palladium, platinum, or nickel catalyst is a common and efficient method. youtube.com Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also widely employed. youtube.com These methods are generally effective for the reduction of nitroarenes to the corresponding anilines. doubtnut.comgoogle.com The resulting aniline (B41778) can be further derivatized, for example, through diazotization followed by substitution, or acylation to form amides.

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, clean reaction. May also reduce other functional groups. youtube.com |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Classic method, cost-effective. Requires stoichiometric amounts of metal. youtube.com |

| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate (B1220265) | Milder conditions, avoids high pressure of H₂ gas. |

This table summarizes common methods for the reduction of nitro groups to anilines, applicable to this compound.

Halogen-Based Transformations for Complex Architectures

The chlorine atom on the benzene (B151609) ring provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular architectures.

The existing substituents on the benzene ring of this compound direct the position of further electrophilic aromatic substitutions. The chloro group is an ortho-, para-director, while the nitroethyl group, due to the electron-withdrawing nature of the nitro group, is a meta-director. The interplay of these directing effects will determine the regioselectivity of subsequent reactions.

For example, nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (SO₃/H₂SO₄) would likely lead to substitution at the positions meta to the nitroethyl group and ortho/para to the chloro group. libretexts.orglibretexts.org This allows for the synthesis of a variety of tri- and tetra-substituted benzene derivatives. Furthermore, the chlorine atom can be replaced via nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups on the ring.

The chloro-substituent is an excellent coupling partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of biaryl and heterobiaryl structures, which are common motifs in many biologically active molecules and functional materials.

Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes) are well-established methods for forming new carbon-carbon bonds at the position of the chlorine atom. These reactions offer a versatile route to elaborate the aromatic core of this compound, linking it to other aromatic or heteroaromatic rings. Recent advances have also provided methods for coupling aryl bromides with triazenes to form biphenyls, a strategy that could potentially be adapted for chlorobenzenes. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base |

This table outlines key cross-coupling reactions that can be employed for the functionalization of the chloro-substituent in this compound.

Modification of the Ethyl Spacer and Side Chain Elongation

The ethyl group connecting the nitro functionality to the benzene ring can also be a site for chemical modification, allowing for further diversification of the molecular structure.

Reactions at the benzylic position (the carbon atom attached to the benzene ring) are particularly favorable due to the stability of the resulting benzylic radical or carbocation intermediates. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. youtube.com The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution or elimination reactions.

Side-chain oxidation of the ethyl group, for instance using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, typically cleaves the side chain to yield a carboxylic acid at the benzylic position, in this case, 2-chlorobenzoic acid. youtube.com More selective oxidation methods would be required to functionalize the ethyl group without cleaving it.

Side-chain elongation can be achieved by first introducing a functional group, such as a halide or a tosylate, on the ethyl chain, which can then be displaced by a nucleophile that allows for chain extension. For example, conversion of the nitro group to an amine, followed by diazotization and substitution, could introduce a handle for elongation. Alternatively, functionalization of the benzylic position followed by a coupling reaction could also serve to elongate the side chain.

Chain Homologation and Diversification

The nitroethyl side chain of this compound is a versatile handle for chain extension and the introduction of molecular diversity. The primary routes for these transformations involve reactions of the nitro group and the adjacent activated methylene (B1212753) group.

One of the most fundamental transformations of the nitro group is its reduction to a primary amine. This conversion opens up a vast array of subsequent functionalization reactions. Various reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. masterorganicchemistry.comwikipedia.org For instance, catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) is highly effective. commonorganicchemistry.com Alternatively, chemical reduction using metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂), provides a milder option that can be compatible with other reducible groups. commonorganicchemistry.comscispace.com

The resulting 2-(2-chloro-phenyl)ethanamine is a key intermediate. The primary amine can be subjected to numerous diversification reactions, including:

N-Alkylation and N-Arylation: To introduce new carbon chains or aromatic systems.

Acylation: To form amides, which can alter the electronic and steric properties of the molecule.

Sulfonylation: To produce sulfonamides, a common motif in medicinal chemistry.

Diazotization: Followed by substitution to introduce a wide range of functionalities like hydroxyl, cyano, or halo groups.

Another significant pathway for chain diversification involves the reactivity of the α-carbon to the nitro group. In the presence of a base, this carbon can be deprotonated to form a nitronate anion. This nucleophilic species can participate in carbon-carbon bond-forming reactions, most notably the Henry reaction (also known as the nitroaldol reaction). wikipedia.org In this reaction, the nitronate adds to an aldehyde or ketone, forming a β-nitro alcohol. This process effectively extends the carbon chain and introduces new functional groups. Subsequent dehydration of the β-nitro alcohol can yield a nitroalkene, while reduction of the nitro group can lead to the formation of a β-amino alcohol, both of which are valuable synthetic intermediates. wikipedia.org

| Reagent/System | Conditions | Remarks |

| H₂/Raney Nickel | Catalytic hydrogenation | Highly effective for both aliphatic and aromatic nitro groups. commonorganicchemistry.com |

| H₂/Pd/C | Catalytic hydrogenation | Common method, but may also reduce other functional groups. commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Reflux | Mild and selective for nitro groups in the presence of other reducible functionalities. masterorganicchemistry.comyoutube.com |

| SnCl₂ | Acidic or neutral media | A mild reducing agent often used for selective reductions. commonorganicchemistry.com |

| LiAlH₄ | Anhydrous ether or THF | Reduces aliphatic nitro groups to amines. commonorganicchemistry.com |

Introduction of Additional Functional Groups

The introduction of new functional groups onto the aromatic ring of this compound is primarily achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the 2-nitroethyl group.

The chlorine atom is an ortho-, para-directing group, albeit a deactivating one due to its inductive electron-withdrawing effect. youtube.com The alkyl side chain (2-nitroethyl) is also an ortho-, para-director and is activating. However, the strong electron-withdrawing inductive effect of the nitro group on the side chain diminishes the activating nature of the alkyl group. The interplay of these directing effects will determine the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions that can be envisaged for this substrate include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid to introduce an additional nitro group. chemguide.co.uk

Halogenation: Introducing another halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeCl₃ or FeBr₃. byjus.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). byjus.com

Friedel-Crafts Alkylation and Acylation: To introduce new alkyl or acyl groups, although the deactivating nature of the chloro and nitroethyl groups can make these reactions challenging. libretexts.org

It is important to note that the presence of the deactivating chloro group and the inductively withdrawing nitroethyl group makes the aromatic ring less reactive towards electrophilic attack compared to benzene itself. pressbooks.pub

Nucleophilic aromatic substitution (SNAr) is another potential avenue for functionalization, particularly by replacing the chlorine atom. However, SNAr reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. blogspot.com In the case of this compound, the activating group is not directly a nitro group on the ring, but a nitroethyl substituent. While the nitro group has a strong electron-withdrawing effect, its influence on the aromatic ring for SNAr is less pronounced than a directly attached nitro group. Therefore, forcing conditions (high temperature, strong nucleophile) would likely be required to achieve substitution of the chlorine atom. Studies on the related 1-chloro-2-nitrobenzene (B146284) show that the ortho-nitro group does activate the chlorine for nucleophilic substitution. researchgate.netwikipedia.org

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Chloro-nitro-(2-nitroethyl)benzene isomers |

| Bromination | Br₂, FeBr₃ | Bromo-chloro-(2-nitroethyl)benzene isomers |

| Sulfonation | SO₃, H₂SO₄ | Chloro-(2-nitroethyl)benzenesulfonic acid isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-chloro-(2-nitroethyl)benzene isomers |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In the derivatization of this compound, regioselectivity is a key consideration in electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming electrophile. The chloro group directs ortho and para, and the alkyl group also directs ortho and para. Given the substitution pattern, the potential sites for electrophilic attack are C4, C6, and potentially C3 and C5, with the outcome depending on the balance of electronic and steric factors. The ortho-directing influence of the chloro group would favor substitution at the C6 position, while the ortho-, para-directing effect of the alkyl chain would favor substitution at the C4 and C6 positions. Steric hindrance from the nitroethyl side chain might disfavor substitution at the C3 position. Therefore, a mixture of isomers is likely, with the precise ratio depending on the specific reaction and conditions.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com For this compound, stereoselectivity becomes relevant in reactions involving the side chain. For instance, if a new chiral center is created, controlling the stereochemical outcome is crucial for applications in areas like pharmaceuticals.

An important example is the reduction of the precursor, (E)-1-chloro-2-(2-nitrovinyl)benzene, to this compound. This reduction can be performed stereoselectively to yield a specific enantiomer if a chiral reducing agent or catalyst is used.

Furthermore, reactions at the α-carbon of the nitroethyl group can proceed with stereoselectivity. For example, the Henry reaction, if carried out with a chiral catalyst (organocatalysis), can lead to the formation of β-nitro alcohols with high enantiomeric excess. nih.gov These chiral products can then be converted into other enantiomerically pure compounds. The stereochemical course of such reactions is often governed by the formation of a transition state that minimizes steric interactions and dipole moments. wikipedia.org

Applications As a Synthetic Building Block

Precursor in Pharmaceutical Synthesis

The synthesis of nitrogen-containing compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceutical drugs. mdpi.comrsc.org 1-Chloro-2-(2-nitroethyl)benzene serves as a key intermediate for creating both heterocyclic and amine-containing compounds of potential therapeutic interest.

Nitrogen-containing heterocycles are fundamental scaffolds in numerous drug molecules. mdpi.compitt.eduorganic-chemistry.org The transformation of this compound can lead to the formation of various heterocyclic systems. A primary synthetic route involves the reduction of the nitro group to a primary amine, yielding 2-(2-chloro-phenyl)ethylamine. This resulting amine is a versatile precursor for cyclization reactions. For instance, through condensation reactions with appropriate dicarbonyl compounds or their equivalents, it can be used to construct a variety of heterocyclic rings.

Table 1: Potential Heterocyclic Systems from this compound

| Starting Material | Key Intermediate | Reagent for Cyclization | Potential Heterocyclic Product Class |

| This compound | 2-(2-Chlorophenyl)ethylamine | Dicarbonyl Compounds (e.g., 1,3-diketones) | Dihydropyridines, Pyridines |

| This compound | 2-(2-Chlorophenyl)ethylamine | Phosgene or equivalents | Benzodiazepine derivatives |

| This compound | 2-(2-Chlorophenyl)ethylamine | Isothiocyanates | Thiazole derivatives |

The synthesis of such heterocycles is a well-established strategy in drug discovery, and the use of intermediates derived from this compound could offer novel derivatives for screening and development. pitt.eduorganic-chemistry.org

Aromatic and aliphatic amines are crucial components of many biologically active compounds. The most direct application of this compound in this context is the reduction of its nitro group. This reaction, typically achieved using reducing agents like tin(II) chloride and hydrochloric acid or catalytic hydrogenation, converts the nitroethyl group into an aminoethyl group, forming 2-(2-chloro-phenyl)ethylamine. youtube.com This primary amine can then serve as a building block for more complex molecules through N-alkylation, N-acylation, or reductive amination reactions to produce a wide array of secondary and tertiary amines.

Table 2: Synthesis of Amine Derivatives

| Intermediate | Reaction Type | Reagent | Product Class |

| 2-(2-Chlorophenyl)ethylamine | N-Alkylation | Alkyl halides | Secondary/Tertiary Aliphatic Amines |

| 2-(2-Chlorophenyl)ethylamine | N-Acylation | Acyl chlorides, Anhydrides | Amides |

| 2-(2-Chlorophenyl)ethylamine | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

Role in Agrochemical Development

The principles of using nitroalkanes as precursors extend to the agrochemical industry, where nitrogen-containing compounds are frequently employed as active ingredients. wiley.comunicam.it

The development of novel herbicides and insecticides often relies on the synthesis of unique molecular scaffolds. The amine and heterocyclic derivatives obtainable from this compound, as detailed in the pharmaceutical applications, are also relevant in this sector. The presence of a chlorinated aromatic ring is a common feature in many commercial pesticides, and the ability to introduce further diversity through the aminoethyl side chain makes this compound a potentially valuable starting material.

Research has shown that various nitrogen-containing heterocyclic compounds exhibit fungicidal activity. rudn.ruresearchgate.net By serving as a precursor to novel heterocyclic systems, this compound can contribute to the discovery of new fungicides. For instance, pyrazole (B372694) and urea (B33335) derivatives, which can be synthesized from intermediates of this compound, have shown promise in inhibiting fungal growth. rudn.ru

Furthermore, certain aromatic nitro compounds have been investigated for their role as plant growth regulators. While direct data on this compound is not available, related compounds are known to act as flowering stimulants and yield boosters.

Material Science Applications

In the realm of material science, aromatic compounds are foundational to the development of novel polymers and functional materials. While specific applications of this compound in this field are not well-documented, its reactive functional groups suggest potential uses. The amino derivative, 2-(2-chlorophenyl)ethylamine, could be incorporated into polymer backbones, such as polyamides or polyimides, through condensation polymerization. The presence of the chlorine atom could also be exploited for further functionalization or for imparting specific properties like flame retardancy to the resulting materials. The synthesis of nitrogen-containing heterocyclic compounds can also lead to organic functional materials. rsc.org

Monomers for Polymer Synthesis

There is currently no available scientific literature or documented research that describes the use of this compound as a monomer in polymerization reactions. The necessary reactive functionalities for typical polymerization processes have not been reported for this specific compound.

Precursors for Advanced Organic Materials (e.g., dyes, optoelectronic materials)

While related compounds are utilized in the creation of specialized materials, the direct application of this compound as a precursor for dyes or optoelectronic materials is not documented in current research. For instance, the derivative of the related compound 2-nitrochlorobenzene, 2-chloroaniline, serves as a precursor to 3,3'-dichlorobenzidine, which is then used in the manufacture of certain dyes and pesticides. Similarly, the vinyl analogue, (E)-1-Chloro-2-(2-nitroethenyl)benzene, is suggested to have potential applications in materials science. However, no such specific pathways have been detailed for this compound.

Laboratory Reagent in Academic Research

In the context of academic research, this compound is not commonly cited as a laboratory reagent for specific synthetic transformations or as a research probe. Its analogue, 1-chloro-2-nitrobenzene (B146284), has been used in academic settings for reactions such as nucleophilic aromatic substitutions to create N-substituted nitroanilines. Furthermore, (E)-1-Chloro-2-(2-nitroethenyl)benzene is commercially available and classified as a building block for organic synthesis. Despite the chemical potential of the nitroethyl and chloro-substituted benzene (B151609) moieties, specific research detailing the reactivity and utility of this compound remains unpublished.

Analytical and Spectroscopic Methodologies for Reaction Monitoring and Structural Proof of Derivatives

Chromatographic Techniques for Reaction Progress Monitoring and Product Purity Assessment

Chromatographic methods are fundamental in distinguishing reactants, intermediates, products, and byproducts within a reaction mixture. They are crucial for optimizing reaction conditions and for the final purity assessment of the isolated products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the presence of volatile intermediates and byproducts in reactions involving 1-Chloro-2-(2-nitroethyl)benzene. For instance, in the synthesis of this compound, which may involve the nitration of 2-chloroethylbenzene or the reaction of 2-chlorobenzaldehyde (B119727) with nitromethane (B149229), GC-MS can be used to detect the presence of starting materials and any volatile side-products.

The EPA Method 8270, which details the GC analysis of semivolatiles, provides a framework that can be adapted for such analyses. sigmaaldrich.com A typical setup would involve a capillary column, such as a DB-5ms, which is a low-polarity column suitable for a wide range of compounds. sigmaaldrich.comepa.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. researchgate.net The analysis of nitroaromatic compounds by GC is a well-established method. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Compounds

| Parameter | Setting |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

This table presents typical parameters and is for illustrative purposes. Actual conditions may need optimization.

High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring the progress of reactions that produce less volatile or thermally sensitive compounds, such as this compound and its derivatives. It is also the method of choice for determining the final product's purity and for calculating reaction yields.

Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For example, a C18 or a specialized reverse-phase column like Newcrom R1 can be effective. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and ensure compatibility with mass spectrometry (MS) detectors. sielc.com A UV detector is typically used for aromatic compounds, set at a wavelength where the analyte exhibits strong absorbance.

A new, sensitive, and rapid UPLC-MS method has been described for the determination of the related compound 1-chloro-2-nitrobenzene (B146284). researchgate.net This method was found to be linear from 50.0 to 2000.0 ppb with a correlation coefficient greater than 0.99, and the limits of detection (LOD) and quantification (LOQ) were 20.0 and 50.0 ppb, respectively. researchgate.net Such a method could be adapted for this compound.

Table 2: Example HPLC Conditions for Purity Analysis of a Related Nitroaromatic Compound

| Parameter | Setting |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical parameters. Method development and optimization are required for specific applications.

Advanced Spectroscopic Methods for Structural Elucidation of Novel Synthetic Products

Once a derivative of this compound is synthesized and purified, a combination of advanced spectroscopic techniques is used to confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see signals corresponding to the aromatic protons and the protons of the nitroethyl side chain. The aromatic region (typically δ 7-8 ppm) would show a complex splitting pattern depending on the substitution pattern of any new functional groups. The protons on the ethyl chain would appear as two distinct multiplets, an A₂B₂ system, with the protons alpha to the nitro group being more deshielded (shifted downfield) than those adjacent to the aromatic ring. For a similar compound, 1-chloro-4-(2-nitrovinyl)benzene, the ¹H NMR spectrum has been reported. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule. The spectrum would show distinct signals for each carbon in the aromatic ring and the ethyl side chain. The carbon attached to the chlorine atom and the carbon in the nitroethyl group would have characteristic chemical shifts.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals which protons are coupled to each other, helping to piece together the fragments of the molecule. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignment of both ¹H and ¹³C spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.6 | 127 - 134 |

| Ar-C -Cl | - | ~133 |

| Ar-C -CH₂ | - | ~135 |

| Ar-CH₂ | ~3.3 (triplet) | ~34 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In the electron ionization (EI) mass spectrum of a molecule containing chlorine, the presence of the ³⁵Cl and ³⁷Cl isotopes results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak (M+). whitman.edu The fragmentation pattern can also be highly informative. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of the alkyl chain. miamioh.edu For this compound, one might expect to see fragments corresponding to the loss of the nitro group, the entire nitroethyl side chain, or cleavage of the C-C bond in the side chain. whitman.edulibretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 185/187 | [M]⁺, Molecular ion |

| 139/141 | [M - NO₂]⁺ |

| 111/113 | [C₇H₆Cl]⁺ (loss of CH₂NO₂) |

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in doublets for chlorine-containing fragments.

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For a derivative of this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro group, the aromatic ring, and the C-Cl bond. The presence of other functional groups introduced during derivatization would give rise to additional characteristic peaks. For instance, a hydroxyl group would show a broad absorption around 3300 cm⁻¹, while a carbonyl group would exhibit a strong, sharp peak around 1700 cm⁻¹.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Nitro (NO₂) asymmetric stretch | ~1550 |

| Nitro (NO₂) symmetric stretch | ~1380 |

| Aromatic C=C stretch | 1600 - 1450 |

These are approximate ranges and the exact position of the peaks can be influenced by the molecular structure.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure of Synthesized Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure of newly synthesized compounds. In the context of derivatives of this compound, X-ray crystallography is indispensable for establishing the absolute stereochemistry of chiral centers and for elucidating the supramolecular architecture governed by intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. Through complex mathematical transformations, this pattern is converted into a three-dimensional electron density map, from which the positions of individual atoms can be resolved.

Detailed Research Findings

While specific crystallographic data for derivatives of this compound are not widely available in the public domain, extensive research on structurally analogous compounds provides a clear indication of the expected structural features and the utility of this technique. For instance, studies on related nitroaromatic compounds demonstrate the planarity of the benzene (B151609) ring and the orientation of the nitro group relative to the ring, which significantly influences the molecule's electronic and packing properties.

A pertinent example is the crystal structure analysis of 1-Chloro-2-methyl-4-nitrobenzene . researchgate.net Although not a direct derivative, its structural analysis offers valuable insights. The compound crystallizes in the monoclinic space group P21/n. researchgate.net The molecule is largely planar, with a slight dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. researchgate.net This slight twist is a common feature in such compounds due to steric and electronic effects.

In another related structure, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide , the molecule is also predominantly planar, with the exception of the nitro group and the hydrogen atoms of the methyl group. nih.gov The crystal structure reveals positional disorder in the nitro group, a phenomenon that can occur in crystalline solids. nih.gov

The table below summarizes the crystallographic data for 1-Chloro-2-methyl-4-nitrobenzene, which serves as a representative example for this class of compounds.

| Parameter | Value |

|---|---|

| Molecular Formula | C7H6ClNO2 |

| Molecular Weight (g/mol) | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 13.5698(8) Å |

| b = 3.7195(3) Å | |

| c = 13.5967(8) Å | |

| β = 91.703(3)° | |

| Volume (Å3) | 685.96(10) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm3) | 1.661 |

| Temperature (K) | 91(2) |

For derivatives of this compound that are chiral, X-ray crystallography using anomalous dispersion is the gold standard for determining the absolute configuration. This is particularly crucial in pharmaceutical development, where the biological activity of enantiomers can differ significantly. The technique allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of 1-Chloro-2-(2-nitroethyl)benzene. These calculations typically involve methods like Density Functional Theory (DFT) to determine the molecule's ground-state electronic structure, which is key to understanding its stability and reactivity.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the chloro (-Cl) atom on the benzene (B151609) ring significantly influences the energies of the frontier orbitals. These substituents lower the energy of both the HOMO and LUMO, affecting the molecule's reactivity profile. A smaller HOMO-LUMO gap generally implies a higher reactivity. researchgate.net Computational studies can precisely calculate these energy levels.

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -2.43 |

| HOMO-LUMO Gap (ΔE) | 5.42 |

Note: These values are hypothetical and representative of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In the case of this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the nitro group and the chlorine atom. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the benzene ring and the ethyl group, indicating sites that are favorable for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. This includes modeling the entire reaction pathway from reactants to products, and identifying the high-energy transition states that must be overcome.

Computational Elucidation of Reaction Mechanisms

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism of a chemical transformation. researchgate.net For instance, a common reaction for a nitroalkane derivative is the base-catalyzed elimination of the nitro group to form an alkene. Theoretical modeling could investigate the mechanism of this elimination reaction for this compound, determining whether it proceeds through an E1cB or E2 pathway. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The geometry of the transition state provides insight into the bonding changes that occur during the reaction.

Prediction of Kinetic and Thermodynamic Parameters

Lower activation energies suggest a faster reaction rate, while the enthalpy of reaction indicates whether the process is exothermic (releases heat) or endothermic (absorbs heat). This predictive capability is essential for understanding reaction feasibility and for optimizing reaction conditions.

Table 2: Predicted Thermochemical Data for a Hypothetical Elimination Reaction

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (ΔG‡) | +25.8 | kcal/mol |

| Enthalpy of Reaction (ΔHrxn) | -15.2 | kcal/mol |

Note: These values are hypothetical for a representative elimination reaction and serve as an example of computationally derived data.

Spectroscopic Property Prediction and Validation for New Derivatives

A powerful application of computational chemistry is the prediction of spectroscopic properties. researchgate.net These predictions are invaluable for identifying and characterizing newly synthesized compounds, including potential derivatives of this compound. By calculating properties such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-visible electronic transitions, researchers can generate a theoretical spectrum that can be compared with experimental data. nih.gov This comparison helps to confirm the structure of a newly synthesized molecule. For example, if a researcher were to synthesize a new derivative by modifying a functional group, computational prediction of its NMR spectrum would provide a guide for what to expect in the laboratory, aiding in the confirmation of a successful synthesis.

Computational NMR and IR Spectral Prediction

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods is a fundamental aspect of modern chemical analysis. These theoretical calculations are invaluable for confirming molecular structures and interpreting experimental data. Typically, Density Functional Theory (DFT) is the method of choice for these predictions.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would first be used to find the molecule's lowest energy geometry. Following optimization, the same level of theory would be used to calculate NMR chemical shifts (for ¹H and ¹³C) and vibrational frequencies (for IR spectroscopy). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for NMR calculations.

The resulting theoretical spectra would then be compared against experimental data, if available, to validate the structural assignment. A scaling factor is often applied to the calculated vibrational frequencies to better match experimental IR spectra due to the method's inherent approximations and the fact that calculations often model a single molecule in a vacuum.

No specific computational NMR or IR spectral prediction data for this compound was found in the public scientific literature. Therefore, no data table can be presented.

UV-Vis Absorption and Emission Spectra Modeling

Modeling of ultraviolet-visible (UV-Vis) absorption and emission spectra provides insight into the electronic transitions within a molecule. These studies help to understand a compound's color, photostability, and electronic properties. The most common computational approach for this is Time-Dependent Density Functional Theory (TD-DFT).

The process begins with the ground-state optimized geometry of the molecule. TD-DFT calculations are then performed to compute the energies of various electronic excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also yield oscillator strengths, which relate to the intensity of the absorption peaks. By analyzing the molecular orbitals involved in the main electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), the nature of these transitions (e.g., π→π* or n→π*) can be determined.

No specific modeling of UV-Vis absorption or emission spectra for this compound was identified in the searched literature. Consequently, a data table of theoretical electronic transitions cannot be provided.

Structure-Reactivity Relationships and Design of New Transformations

Understanding the relationship between a molecule's structure and its chemical reactivity is crucial for predicting its behavior and designing new synthetic pathways. Computational chemistry offers powerful tools to elucidate these relationships.

Key aspects of this analysis include:

Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the HOMO and LUMO are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) Maps : An MEP map illustrates the charge distribution on the molecule's surface. It visually identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which is essential for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability and reactivity.

By studying these computational descriptors for this compound, chemists could predict its susceptibility to nucleophilic or electrophilic attack and understand the directing effects of the chloro and nitroethyl substituents. This knowledge would enable the rational design of new chemical transformations and the synthesis of novel derivatives.

Despite the utility of these methods, no specific studies on the structure-reactivity relationships or the design of new transformations based on computational analysis of this compound were found.

Environmental Transformation and Fate Academic Mechanistic Studies Only

Photochemical Degradation Pathways in Model Systems

No data available.

No data available.

Biotransformation by Microorganisms in Laboratory Models

No data available.

No data available.

Emerging Research Trends and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1-Chloro-2-(2-nitroethyl)benzene is primarily achieved through the Henry (or nitroaldol) reaction, which involves the base-catalyzed reaction between 2-chlorobenzaldehyde (B119727) and nitroethane. wikipedia.org This classical C-C bond-forming reaction is well-suited for adaptation to continuous flow chemistry systems. cardiff.ac.uk Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. cardiff.ac.uk For reactions involving potentially hazardous reagents like nitroalkanes, flow reactors can minimize the volume of reactants at any given time, thus mitigating risks. cardiff.ac.uk Research has demonstrated the successful use of simple flow reactors for nitroaldol reactions, achieving good yields in short reaction times at elevated temperatures. cardiff.ac.uk

Automated synthesis platforms, which enable high-throughput screening of reaction conditions and the rapid generation of compound libraries, represent another frontier. nih.gov The modular nature of the Henry reaction lends itself to automated systems where various substituted benzaldehydes and nitroalkanes can be combined to produce a diverse array of β-nitroalcohols. This approach can accelerate the discovery of derivatives of This compound with optimized properties for specific applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Nitroaldol Reactions

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Often requires long reaction times (hours to days) rsc.org | Significantly reduced reaction times (minutes) cardiff.ac.uk |

| Safety | Higher risk due to large volumes of energetic materials cardiff.ac.uk | Enhanced safety with small reaction volumes in the reactive zone cardiff.ac.uk |

| Temperature Control | Prone to exotherms, often requiring low temperatures cardiff.ac.uk | Precise and efficient heat exchange allows for higher temperatures cardiff.ac.uk |

| Scalability | Scale-up can be challenging and non-linear cardiff.ac.uk | More straightforward and predictable scalability |

| Side Reactions | Prone to side reactions like dehydration to nitrostyrenes cardiff.ac.uk | Reduced contact time with catalyst can minimize side product formation cardiff.ac.uk |

Sustainable Synthesis and Biocatalysis Approaches